4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.35 g/mol . This compound is characterized by the presence of a triazole ring, an allyl group, and a methoxyphenoxy moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide.
Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group is attached through an etherification reaction using 4-methoxyphenol and a suitable base.
Industrial Production Methods:
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The allyl and methoxyphenoxy groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, particularly those involved in metabolic pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The allyl and methoxyphenoxy groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- 4-allyl-5-[(4-hydroxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(4-nitrophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Comparison:
- Uniqueness: The presence of the methoxy group in 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The methoxy group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity compared to its analogs .
Biological Activity
4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 669740-18-5) is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₅N₃O₂S. The compound features a triazole ring substituted with an allyl group and a methoxyphenoxy methyl group, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that triazolethiones exhibited IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . This suggests that modifications in the triazole structure can enhance anticancer efficacy.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research indicates that similar compounds possess antibacterial and antifungal activities. A study found that certain triazole derivatives effectively inhibited the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents . The presence of sulfur in the triazole structure may contribute to these activities by disrupting microbial cell membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound could also exhibit similar effects .
The mechanisms through which this compound exerts its biological activities are multifaceted:
- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for tumor growth and inflammation.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The presence of sulfur may contribute to antioxidant activity, reducing oxidative stress in cells .
Case Studies
Several case studies have explored the biological activity of triazoles:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that triazole derivatives induced apoptosis in various cancer cell lines, with specific emphasis on breast and colon cancers .
- Antibacterial Efficacy : A series of experiments showed that certain triazoles inhibited the growth of resistant bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .
- Anti-inflammatory Activity : Clinical trials have indicated that triazole-based compounds reduced inflammation markers in patients with chronic inflammatory conditions .
Data Tables
Properties
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-6-4-10(17-2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRETVRFAPFWBRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360244 |
Source
|
Record name | 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669740-18-5 |
Source
|
Record name | 4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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